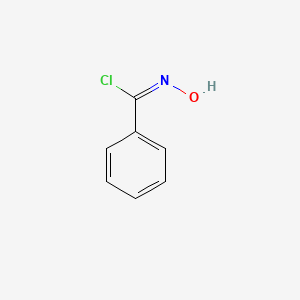

alpha-Chlorobenzaldoxime

Description

The exact mass of the compound (E)-N-Hydroxybenzimidoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Chlorobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chlorobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKODORJRRYBU-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-16-8 | |

| Record name | alpha-chlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to α-Chlorobenzaldoxime (CAS 698-16-8): Properties, Synthesis, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of α-chlorobenzaldoxime, a versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the realms of pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties and reactivity is paramount for its effective utilization.

Core Chemical and Physical Properties

α-Chlorobenzaldoxime, with the chemical formula C₇H₆ClNO, is a derivative of benzaldoxime.[1] It typically presents as a colorless to pale yellow crystalline solid.[1] A solid understanding of its physical properties is the foundation for its appropriate handling, storage, and use in reactions.

Table 1: Physicochemical Properties of α-Chlorobenzaldoxime

| Property | Value | Source(s) |

| CAS Number | 698-16-8 | [1][2][] |

| Molecular Formula | C₇H₆ClNO | [1][4] |

| Molecular Weight | 155.58 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow crystalline solid | [1][2] |

| Melting Point | 48-52 °C | [1][2][][6] |

| Boiling Point | 275.8 °C at 760 mmHg | [1][2][] |

| Density | 1.21 g/cm³ | [1][2][] |

| Flash Point | 120.6 °C | [1][2] |

| Solubility | Soluble in organic solvents such as ethanol and ether.[1] | [1] |

| Storage Temperature | 2-8 °C | [1][6][7] |

The presence of both a chlorine atom and an oxime functional group imparts a unique reactivity profile to the molecule, making it a valuable synthon. The electron-withdrawing nature of the chlorine atom enhances the electrophilic character of the carbon atom to which it is attached, influencing its reaction pathways.[8]

Synthesis and Mechanistic Considerations

The synthesis of α-chlorobenzaldoxime is a critical process for its subsequent use. A common and effective method involves the direct chlorination of benzaldehyde oxime.[2]

Experimental Protocol: Synthesis from Benzaldehyde Oxime

This protocol is based on established laboratory procedures for the chlorination of oximes.

Objective: To synthesize α-chlorobenzaldoxime via the chlorination of benzaldehyde oxime.

Materials:

-

Benzaldehyde oxime

-

Chloroform (CHCl₃)

-

Chlorine gas (Cl₂)

-

Petroleum ether

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

Dissolve benzaldehyde oxime in chloroform in a round-bottom flask.[2]

-

Cool the solution to -2 °C using an ice-salt bath. It is crucial to maintain a low temperature to control the exothermicity of the reaction and minimize side-product formation.[2]

-

While stirring vigorously, bubble dry chlorine gas through the solution. The temperature must be carefully monitored and maintained below -2 °C throughout the addition.[2]

-

After the chlorination is complete (as determined by an appropriate monitoring technique such as TLC), remove the dissolved excess chlorine under reduced pressure.[2]

-

Evaporate the chloroform solvent at a temperature not exceeding 40 °C to avoid degradation of the product.[2]

-

Dissolve the resulting crude residue in a minimal amount of petroleum ether.[2]

-

Cool the solution to induce crystallization of the α-chlorobenzaldoxime product.[2]

-

Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum.

Causality in Experimental Design: The choice of chloroform as a solvent is due to its inertness under these reaction conditions and its ability to dissolve the starting material. The low reaction temperature is a critical parameter; it prevents over-chlorination and the potential for hazardous side reactions. The final recrystallization step from petroleum ether is designed to purify the product from any unreacted starting material or byproducts.

Reactivity and Key Applications in Synthesis

The synthetic utility of α-chlorobenzaldoxime is dominated by its role as a precursor to nitrile oxides, which are highly reactive 1,3-dipolar species.[8] This reactivity is the cornerstone of its application in the synthesis of five-membered heterocyclic compounds, particularly isoxazoles.[8]

Generation of Nitrile Oxides and [3+2] Cycloaddition

In the presence of a non-nucleophilic base (e.g., triethylamine), α-chlorobenzaldoxime undergoes dehydrochlorination to generate the corresponding benzonitrile oxide in situ. This transient intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield isoxazoles and isoxazolines, respectively.[8]

Caption: Generation of benzonitrile oxide and subsequent [3+2] cycloaddition.

This reaction is a powerful tool in medicinal chemistry as the isoxazole moiety is a common scaffold in many biologically active molecules.[8] For instance, this methodology has been employed in the synthesis of 3,4-diarylisoxazoles, which have shown potential as selective COX-2 inhibitors.[8]

Role as a Pharmaceutical and Agrochemical Intermediate

α-Chlorobenzaldoxime is a crucial building block in the multi-step synthesis of various pharmaceuticals and agrochemicals.[1] Its ability to introduce specific functionalities makes it an invaluable component in the construction of complex molecular architectures.[8] The chlorine atom can be displaced by nucleophiles, and the oxime functionality can be further transformed, offering multiple avenues for molecular elaboration. The presence of a chlorine atom in the final drug molecule can also enhance its pharmacological properties.[9]

Analytical Characterization

The structural elucidation and purity assessment of α-chlorobenzaldoxime rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the oxime proton. A published spectrum shows multiplets for the aromatic protons in the range of δ 7.30-7.87 ppm and a singlet for the oxime proton at δ 12.42 ppm.[6] The exact chemical shifts of the aromatic protons will depend on the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the C=N carbon of the oxime. The carbon attached to the chlorine will have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N bond of the oxime, the N-O bond, and the C-Cl bond, in addition to the absorptions for the aromatic ring.[10]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak, which is a definitive indicator of a single chlorine atom in the molecule. An LC/MS analysis has shown an (M+1) peak at 155.8, consistent with the molecular weight.[6]

Safety and Handling

Due to its reactivity, α-chlorobenzaldoxime must be handled with care.[1] It is classified as an irritant and is harmful if not handled properly.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [2][5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5][6] |

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Avoid inhalation of dust or vapors.[1]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[6]

-

Store in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8 °C.[1][6][7]

Conclusion

α-Chlorobenzaldoxime is a chemical intermediate of significant value, primarily due to its role as a stable and accessible precursor to nitrile oxides for [3+2] cycloaddition reactions. Its utility in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, underscores its importance in modern drug discovery and development. A thorough understanding of its chemical properties, synthetic methods, and safe handling procedures is essential for any researcher or scientist intending to work with this versatile compound. The insights provided in this guide are intended to equip professionals with the necessary knowledge to confidently and effectively utilize α-chlorobenzaldoxime in their synthetic endeavors.

References

-

LookChem. Cas 698-16-8, alpha-Chlorobenzaldoxime. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. 2024. [Link]

-

International Labour Organization. ICSC 0641 - o-CHLOROBENZALDEHYDE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5706359, alpha-Chlorobenzaldoxime. [Link]

-

ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

PrepChem.com. Synthesis of α-chlorobenzaldehyde oxime. [Link]

-

MDPI. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]

-

National Center for Biotechnology Information. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 4. alpha-Chlorobenzaldoxime | CAS: 698-16-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 698-16-8 | CAS DataBase [m.chemicalbook.com]

- 7. N-Hydroxybenzenecarboximidoyl chloride | 698-16-8 [chemicalbook.com]

- 8. alpha-Chlorobenzaldoxime | 698-16-8; 81745-44-0 | Benchchem [benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Difference between benzaldoxime and alpha-chlorobenzaldoxime

An In-depth Technical Guide to the Core Differences Between Benzaldoxime and α-Chlorobenzaldoxime

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of benzaldoxime and its α-chloro derivative, α-chlorobenzaldoxime (also known as benzohydroximoyl chloride). While structurally similar, the substitution of a single benzylic hydrogen with a chlorine atom fundamentally alters the molecule's electronic properties, reactivity, and synthetic utility. This document moves beyond a surface-level comparison to explore the causality behind their distinct chemical behaviors, offering field-proven insights into their synthesis, mechanistic pathways, and applications. We will dissect their stereochemistry, compare their signature reactions—the Beckmann rearrangement for benzaldoxime versus nitrile oxide generation for its chloro-derivative—and provide validated experimental protocols. The objective is to equip researchers with the expert knowledge required to effectively select and utilize these reagents in complex synthetic workflows, particularly within the realms of medicinal chemistry and materials science.

Foundational Differences: Structure and Physicochemical Properties

The journey into the divergent chemistries of these two compounds begins with their molecular architecture. Benzaldoxime (C₇H₇NO) is a simple oxime formed from the condensation of benzaldehyde and hydroxylamine.[1][2] A key structural feature is the C=N double bond, which imparts geometric isomerism. The syn (Z) and anti (E) isomers are defined by the spatial relationship between the hydroxyl (-OH) group and the phenyl ring. This isomerism is not merely a structural curiosity; it can influence reaction pathways and crystalline packing.[3][4]

α-Chlorobenzaldoxime (C₇H₆ClNO) is, more accurately, a hydroximoyl chloride. The critical distinction is the replacement of the hydrogen on the carbon of the C=N bond with a chlorine atom.[1][5] This substitution dramatically changes the molecule from a relatively stable oxime into a highly reactive and versatile synthetic intermediate.

Caption: Molecular structures of Z- and E-benzaldoxime and α-chlorobenzaldoxime.

The introduction of the electronegative chlorine atom significantly impacts the molecule's properties, as summarized below.

Table 1: Comparative Physicochemical Data

| Property | Benzaldoxime | α-Chlorobenzaldoxime |

| Molecular Formula | C₇H₇NO[6] | C₇H₆ClNO[5] |

| Molecular Weight | 121.14 g/mol [6] | 155.58 g/mol [5] |

| Appearance | White solid[7] | Colorless to pale yellow crystalline solid[5][8] |

| Melting Point | 33-35 °C (Z-isomer)[1]; 130 °C (E-isomer)[1] | 48-52 °C[8] |

| Boiling Point | 123 °C @ 1013 hPa[9] | 275.8 °C @ 760 mmHg[8] |

| Flash Point | 108 °C[9] | 120.6 °C[8] |

| Key Structural Feature | C(H)=N-OH | C(Cl)=N-OH |

Synthesis: From Stable Oxime to Reactive Intermediate

The synthetic pathways to these compounds are sequential and illustrate the transformation in chemical nature. Benzaldoxime is readily prepared, while its subsequent chlorination requires controlled conditions to yield the desired reactive product.

Caption: Overview of the synthesis of benzaldoxime and its α-chloro derivative.

Synthesis of Benzaldoxime

The standard protocol involves the condensation of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is typically straightforward, yielding a mixture of E and Z isomers.[1]

Protocol: Synthesis of Benzaldoxime

-

Dissolve hydroxylamine hydrochloride in water, followed by the addition of sodium hydroxide solution.

-

To this solution, add benzaldehyde.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product, typically a white solid, precipitates.

-

Isolate the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain pure benzaldoxime.

Synthesis of α-Chlorobenzaldoxime

This procedure transforms the stable oxime into a reactive hydroximoyl chloride. The key is the selective chlorination at the α-carbon. Common chlorinating agents include gaseous chlorine or N-chlorosuccinimide (NCS).[1][10]

Protocol: Synthesis of α-Chlorobenzaldoxime from Benzaldoxime Causality: This protocol utilizes chlorine gas in a non-polar solvent. The low reaction temperature (-2°C to 0°C) is critical to control the exothermicity of the reaction and prevent side reactions, ensuring the selective formation of the desired product.[8]

-

Dissolve benzaldoxime in a suitable anhydrous solvent such as chloroform or carbon tetrachloride in a flask equipped with a stirrer and a gas inlet tube.[8]

-

Cool the solution to between -2°C and 0°C using an ice-salt bath.[8]

-

Bubble dry chlorine gas slowly through the stirred solution. The temperature must be carefully maintained below 0°C.[8]

-

Monitor the reaction (e.g., by TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the dissolved excess chlorine by bubbling nitrogen through the solution or by applying a vacuum.[8]

-

Evaporate the solvent under reduced pressure at a low temperature (e.g., 40°C) to yield the crude product.[8]

-

The crude α-chlorobenzaldoxime can be purified by crystallization from a solvent like petroleum ether.[8]

The Core Divergence: Reactivity and Mechanistic Pathways

The single chlorine atom creates a profound mechanistic divergence. While benzaldoxime participates in the classic Beckmann rearrangement, α-chlorobenzaldoxime serves as a powerful precursor for in situ generation of benzonitrile oxide, a highly valuable 1,3-dipole.

Caption: Divergent reactivity of benzaldoxime and α-chlorobenzaldoxime.

Benzaldoxime: The Beckmann Rearrangement

A hallmark reaction of oximes is the Beckmann rearrangement, an acid-catalyzed transformation into an amide.[11] For benzaldoxime, this involves the migration of the phenyl group to the electron-deficient nitrogen atom, ultimately yielding benzamide.[1][12] This reaction is fundamental in organic synthesis for converting ketones or aldehydes into amides or lactams.[13][14]

α-Chlorobenzaldoxime: Gateway to 1,3-Dipolar Cycloaddition

The presence of the chlorine atom makes it an excellent leaving group. Upon treatment with a non-nucleophilic base, such as triethylamine, α-chlorobenzaldoxime undergoes dehydrochlorination. This elimination reaction does not lead to rearrangement but instead generates a highly reactive intermediate: benzonitrile oxide (Ph-C≡N⁺-O⁻) .

This in situ generation is the cornerstone of its utility. Benzonitrile oxide is a potent 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles (e.g., alkenes and alkynes). This provides a direct and efficient route to constructing five-membered heterocyclic rings, such as isoxazolines and isoxazoles, which are prevalent scaffolds in medicinal chemistry.[5]

Applications in Drug Development and Organic Synthesis

The differing reactivities translate into distinct applications for these compounds.

-

Benzaldoxime : It serves as a reliable building block for agrochemicals and pharmaceuticals.[7] It also has industrial applications as an antioxidant and peel-preventing additive in paints and lacquers.[7] Its primary value in drug development is as a stable intermediate that can be converted to other functionalities.

-

α-Chlorobenzaldoxime : This compound is a high-value intermediate specifically because it is a stable precursor to the otherwise transient nitrile oxide. Its application is almost entirely centered on the synthesis of complex molecules via 1,3-dipolar cycloaddition. This methodology is exploited for creating novel isoxazole and isoxazoline derivatives, which have shown potential as antibacterial agents and other biologically active compounds.[5] It is a workhorse reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][8]

Comparative Safety and Handling

The increased reactivity of α-chlorobenzaldoxime necessitates more stringent handling protocols.

Table 2: Comparative Safety and Hazard Information

| Aspect | Benzaldoxime | α-Chlorobenzaldoxime |

| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation.[15] | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[16] Toxic and harmful if inhaled, ingested, or absorbed through the skin.[5] |

| GHS Hazard Statements | H302, H315, H317, H319, H411[15] | H315, H319, H335[16] |

| Handling Precautions | Avoid all personal contact, including inhalation. Use in a well-ventilated area.[17][18] | Handle with care in a well-ventilated area or fume hood. Avoid all routes of exposure. Store at 2-8°C.[5] |

Self-Validating System for Safe Handling: Always consult the most current Safety Data Sheet (SDS) before handling either compound.[15] When performing the chlorination of benzaldoxime, the reaction should be conducted in a certified chemical fume hood with strict temperature control and personal protective equipment (gloves, safety goggles, lab coat). The quenching of excess chlorinating agent and the workup should be planned to minimize exposure to volatile and corrosive materials.

Conclusion

The distinction between benzaldoxime and α-chlorobenzaldoxime is a clear illustration of how a single atomic substitution can redefine a molecule's synthetic purpose.

-

Benzaldoxime is a stable, foundational oxime, whose chemistry is dominated by reactions like the Beckmann rearrangement to form amides.

-

α-Chlorobenzaldoxime is a reactive hydroximoyl chloride, prized as a stable and convenient precursor to benzonitrile oxide. Its primary role is to serve as a gateway to powerful 1,3-dipolar cycloaddition chemistry, enabling the efficient construction of vital heterocyclic scaffolds for drug discovery and materials science.

Understanding this fundamental shift from stable reactant to reactive intermediate is crucial for any scientist aiming to leverage these compounds to their full synthetic potential.

References

-

Title: alpha-Chlorobenzaldoxime | Source: LookChem | URL: [Link]

-

Title: Benzaldehyde oxime | Source: Wikipedia | URL: [Link]

- Title: Production of alpha-hydroxy oximes | Source: Google Patents | URL

-

Title: o-Chlorobenzaldoxime | C7H6ClNO | CID 96239 | Source: PubChem, National Institutes of Health | URL: [Link]

-

Title: BENZALDOXIME, (Z)- | Source: precisionFDA | URL: [Link]

-

Title: Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 | Source: PubChem, National Institutes of Health | URL: [Link]

-

Title: Benzaldehyde, oxime | Source: NIST WebBook, National Institute of Standards and Technology | URL: [Link]

-

Title: Benzaldoxime can exist in two geometrical isomeric class 11 chemistry CBSE | Source: Vedantu | URL: [Link]

-

Title: m-CHLOROBENZALDEHYDE | Source: Organic Syntheses Procedure | URL: [Link]

-

Title: The photochemical Beckmann rearrangement | Source: Canadian Science Publishing | URL: [Link]

-

Title: Synthesis of benzaldoxime from benzaldehyde using nanoscale zero-valent iron and dissolved nitrate or nitrite | Source: ResearchGate | URL: [Link]

-

Title: Synthesis of α-chlorobenzaldehyde oxime | Source: PrepChem.com | URL: [Link]

-

Title: Benzaldehyde, oxime | Source: NIST WebBook | URL: [Link]

-

Title: The isomerism shown by benzaldoxime | Source: Filo | URL: [Link]

-

Title: Benzaldehyde, 2-chloro- | Source: NIST WebBook | URL: [Link]

-

Title: Beckmann Rearrangement | Source: Organic Chemistry Portal | URL: [Link]

-

Title: Preparation of α-Chloro-4-Chlorobenzaldoxime | Source: PrepChem.com | URL: [Link]

-

Title: α-Chloroketone and α-Chloroaldehyde synthesis by chlorination | Source: Organic Chemistry Portal | URL: [Link]

-

Title: Beckmann Rearrangement | Source: Master Organic Chemistry | URL: [Link]

-

Title: Functionalization of 3-Chlorobenzaldehyde | Source: ResearchGate | URL: [Link]

Sources

- 1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 2. Question: The isomerism shown by benzaldoxime | Filo [askfilo.com]

- 3. Benzaldoxime can exist in two geometrical isomeric class 11 chemistry CBSE [vedantu.com]

- 4. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Benzaldehyde, oxime [webbook.nist.gov]

- 7. Benzaldoxime | 932-90-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. prepchem.com [prepchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Beckmann Rearrangement [organic-chemistry.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. chemicalbook.com [chemicalbook.com]

N-Hydroxybenzimidoyl chloride synonyms and nomenclature

Technical Deep Dive: -Hydroxybenzimidoyl Chloride

Synonyms, Nomenclature, and Synthetic Utility

Core Identity & Nomenclature Analysis[1]

The compound

Nomenclature Derivation

To understand the synonyms, one must deconstruct the molecule's structural lineage:

-

Parent Structure (Imidoyl Chloride): A benzimidoyl chloride has the structure

. -

N-Substitution: Replacing the imine hydrogen with a hydroxyl group (

) yields -

Acid Halide Analogy (Hydroximoyl): The group

is known as a hydroximoyl chloride . Therefore, the name Benzohydroximoyl chloride is widely accepted and often preferred in older literature to denote the chloride of benzohydroxamic acid. -

Aldoxime Derivative: Synthetically, it is derived from benzaldoxime (

) by replacing the methine hydrogen with chlorine. This gives rise to the common name

Synonym & Identifier Matrix

The following table consolidates the various identifiers used across chemical databases and vendor catalogs.

| Category | Primary Name / Identifier | Context / Notes |

| IUPAC Name | Systematic name preferred for indexing. | |

| Common Name | Benzohydroximoyl chloride | Widely used in synthetic methodology papers. |

| Synthetic Name | Reflects its preparation from benzaldoxime. | |

| Alt. Common | Benzoyl chloride oxime | Refers to the relationship with benzoyl chloride.[4] |

| CAS Number | 698-16-8 | Refers to the general/Z-isomer (most common). |

| CAS (E-isomer) | 81745-44-0 | Specific stereoisomer (less common commercially). |

| InChIKey | GYHKODORJRRYBU-UHFFFAOYSA-N | Unique digital identifier. |

| Molecular Wt. | 155.58 g/mol |

Chemical Structure & Isomerism

Unlike simple alkyl halides,

- (Zusammen) Isomer: The hydroxyl group and the chlorine atom are on the same side of the double bond. This is generally the thermodynamically more stable form due to intramolecular hydrogen bonding or dipole minimization, depending on solvent.

- (Entgegen) Isomer: The hydroxyl group and chlorine are on opposite sides.

Note on Stability: While isolable, these chlorides are thermally labile. Upon heating or treatment with base, they readily eliminate

Synthesis & Reactivity Pathways[2][7][8][9]

The primary utility of

Synthesis Protocol (Chlorination)

The standard preparation involves the chlorination of benzaldoxime.

-

Reagents:

-Chlorosuccinimide (NCS) in DMF or Chlorine gas ( -

Mechanism: Electrophilic halogenation of the oxime carbon.

The Nitrile Oxide Pathway (1,3-Dipolar Cycloaddition)

In drug development, this compound is the standard reagent for constructing isoxazoles and isoxazolines —scaffolds found in antibiotics (e.g., oxacillin) and COX-2 inhibitors (e.g., valdecoxib).

Visualization of the Reaction Logic

The following diagram illustrates the conversion of the oxime to the isoxazole via the hydroximoyl chloride intermediate.

Caption: Stepwise generation of the reactive 1,3-dipole (Nitrile Oxide) from Benzaldoxime via the Hydroximoyl Chloride intermediate.

Experimental Considerations & Safety

Handling Protocols

-

Lachrymator: Like many benzyl halides, this compound is a potent lachrymator (tear gas agent) and skin irritant. All operations must be performed in a well-ventilated fume hood.

-

Thermal Instability: Avoid heating above

without a dipolarophile present, as the generated nitrile oxide can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a "dead" pathway in synthesis.

Typical Application (Click Chemistry)

In a typical "Click" reaction setup for DNA-encoded libraries or fragment-based screening:

-

Dissolve: Alkyne (dipolarophile) and

-hydroxybenzimidoyl chloride in -

Initiate: Add Triethylamine (

) dropwise at -

Observation: The base scavenges

, generating the nitrile oxide in situ, which immediately cycloadds to the alkyne.

References

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. (E)-N-Hydroxybenzimidoyl chloride | C7H6ClNO | CID 2756315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-Hydroxybenzoyl chloride | C7H5ClO2 | CID 12940312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. orgsyn.org [orgsyn.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

alpha-Chlorobenzaldoxime melting point and physical appearance

Technical Guide: -Chlorobenzaldoxime (Benzohydroximoyl Chloride)

Executive Summary

1,3-dipolar cycloaddition reactionsThis guide provides a rigorous technical analysis of the compound's physical properties, validated synthesis protocols, and handling requirements, addressing common stability issues such as dimerization to furoxans.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]

Accurate identification is critical due to frequent nomenclature confusion with chlorobenzaldehyde isomers (e.g., p-chlorobenzaldehyde).

Physicochemical Profile[4][5][9][11][12][13]

| Property | Specification | Notes |

| IUPAC Name | N-Hydroxybenzenecarboximidoyl chloride | Also: Benzohydroximoyl chloride |

| CAS Number | 698-16-8 | Distinct from p-chlorobenzaldehyde (104-88-1) |

| Molecular Formula | C | MW: 155.58 g/mol |

| Physical State | Crystalline Solid | Often appears as a liquid if impure |

| Appearance | Colorless to pale yellow prisms | Darkens upon decomposition |

| Melting Point | 48 – 52 °C | Sharp mp indicates high purity; ranges <45°C suggest solvent/dimer contamination |

| Boiling Point | 275.8 °C (dec) | Theoretical; decomposes before boiling |

| Solubility | Soluble in CHCl | Poorly soluble in cold water |

| Density | 1.21 g/cm | Predicted value |

Critical Note on Purity: Commercial samples often exhibit lower melting points (45–47 °C) due to the presence of the dimerization product, diphenylfuroxan. Recrystallization from petroleum ether is the standard purification method.

Synthesis & Production Methodology

The synthesis of

Reaction Mechanism & Pathway

The transformation involves the direct chlorination of the oxime C-H bond. The reaction must be temperature-controlled to prevent over-chlorination or the "Beckmann-like" rearrangement to benzamide derivatives.

Figure 1: Synthetic pathway from benzaldehyde to isoxazole scaffolds, highlighting the role of

Optimized Experimental Protocol

Safety Warning: Chlorine gas is toxic and corrosive.

Step-by-Step Procedure:

-

Precursor Preparation: Dissolve benzaldoxime (0.1 mol) in chloroform (100 mL).

-

Chlorination:

-

Cool the solution to -5 °C using an ice/salt bath.

-

Slowly bubble dry chlorine gas (Cl

) into the stirred solution.[1] -

Process Control: Maintain temperature below 0 °C. The reaction is exothermic.

-

Endpoint: The solution turns a transient green/blue before becoming pale yellow. Monitor by TLC (disappearance of oxime).

-

-

Work-up:

-

Purge excess chlorine with nitrogen gas or by applying a slight vacuum.

-

Evaporate the solvent under reduced pressure at <40 °C (heat sensitivity).

-

-

Crystallization:

-

Dissolve the oily residue in a minimum amount of warm petroleum ether (40–60 °C fraction).

-

Cool to -20 °C overnight.

-

Filter the resulting colorless crystals.

-

-

Validation:

Stability, Handling, and Dimerization[15]

The primary challenge in working with

The Dimerization Mechanism

In the presence of weak bases or even upon long-term storage at room temperature,

-

Indicator of Degradation: A melting point drop to ~45 °C or the appearance of an insoluble white solid in organic solvents often indicates furoxan formation.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

Safety Profile (Lachrymator)

Like many benzylic halides (e.g., benzyl chloride), this compound is a strong lachrymator.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with dilute sodium hydroxide to hydrolyze the chloride, followed by water.

Applications in Drug Discovery

The utility of

Isoxazole Synthesis (Huisgen Cycloaddition)

Researchers utilize this compound to synthesize isoxazole-based libraries. The reaction typically involves:

-

Dissolving

-chlorobenzaldoxime and an alkyne in an organic solvent (e.g., DCM, THF). -

Slow addition of a base (Triethylamine or NaHCO

) to generate the nitrile oxide in situ. -

The nitrile oxide immediately undergoes [3+2] cycloaddition with the alkyne.

Advantages:

-

Regioselectivity: Favors 3,5-disubstituted isoxazoles.

-

Mild Conditions: Avoids the high temperatures required for direct oxime oxidation.

References

-

LookChem. (n.d.). alpha-Chlorobenzaldoxime Properties and CAS Data. Retrieved from

-

PubChem. (2025).[4] Alpha-chlorobenzaldoxime | C7H6ClNO.[4][5][3][1] National Library of Medicine. Retrieved from

-

PrepChem. (n.d.). Preparation of alpha-Chlorobenzaldoxime. Retrieved from

- Liu, K.C., et al. (1977). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxides. Journal of Organic Chemistry.

-

BenchChem. (n.d.). alpha-Chlorobenzaldoxime Structure and Properties. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. alpha-Chlorobenzaldoxime | 698-16-8; 81745-44-0 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-Chlorobenzaldoxime | CAS: 698-16-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

alpha-Chlorobenzaldoxime stability under ambient conditions

Technical Guide: Stability Profile & Handling Protocols for -Chlorobenzaldoxime

Executive Summary

-Chlorobenzaldoximebenzonitrile oxidemoisture-induced hydrolysisbase-catalyzed dehydrohalogenationThis guide provides a mechanistic analysis of these degradation pathways and establishes a self-validating protocol for the storage, handling, and quality control of this reagent.

Chemical Profile & Reactivity Matrix

The stability of

Quantitative Physicochemical Data

| Property | Value | Stability Implication |

| Molecular Formula | ||

| Molecular Weight | 155.58 g/mol | |

| Melting Point | 48–52 °C | Low MP indicates weak lattice energy; prone to liquefaction/degradation at elevated ambient temps. |

| Boiling Point | 275 °C (Theoretical) | Do not distill. Thermal decomposition occurs well below this point. |

| Flash Point | 120.6 °C | High thermal sensitivity.[1] |

| Vapor Pressure | 0.00241 mmHg (25°C) | Low volatility, but degradation products (HCl) are volatile. |

| Solubility | Soluble in organic solvents (EtOAc, DCM); Insoluble in water | Hydrolysis occurs at the liquid-liquid interface or via atmospheric moisture. |

Degradation Mechanisms: The Nitrile Oxide Pathway

The primary cause of shelf-life failure is the inadvertent generation of benzonitrile oxide . Even trace alkalinity (from glass surfaces) or thermal energy can trigger the elimination of HCl. Once formed, the nitrile oxide is transient and rapidly dimerizes to 3,4-diphenylfuroxan , a thermodynamically stable dead-end product.

Mechanistic Visualization

The following diagram illustrates the competing pathways of stability (Hydrolysis vs. Dimerization).

Figure 1: Degradation pathways of

The Dimerization Trap

The conversion to diphenylfuroxan is second-order with respect to the nitrile oxide. Therefore, concentration plays a critical role.[2]

-

High Concentration (Solid State): If the crystal lattice is disrupted (melting), localized high concentrations of nitrile oxide lead to rapid dimerization.

-

Solution State: In dilute solutions without base, the compound is relatively stable. However, protic solvents can accelerate nucleophilic substitution.

Storage & Handling Protocols

To maintain >98% purity, the following "Cold-Dry-Dark" protocol must be strictly enforced.

Environmental Control[3][4]

-

Temperature: Store at 2–8°C . Do not freeze unless the container is hermetically sealed to prevent condensation upon thawing.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen is not the primary threat, but moisture is.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (potential for catalytic decomposition).

Handling Workflow

Safety Note:

Step-by-Step Re-crystallization (Purification)

If the solid appears yellow or has a lowered melting point (<45°C), purification is required.

-

Dissolution: Dissolve the crude solid in a minimum amount of warm Petroleum Ether (35–60°C fraction). Avoid boiling.

-

Filtration: Rapidly filter the warm solution to remove insoluble furoxan dimers.

-

Crystallization: Cool the filtrate slowly to -20°C.

-

Drying: Filter the colorless crystals and dry under high vacuum (< 1 mbar) for 2 hours at room temperature. Do not use heat.

-

Validation: Verify MP is 48–52°C.

Quality Control & Self-Validation

Before committing the reagent to a high-value synthesis (e.g., drug candidate scaffold generation), perform this rapid QC check.

TLC Stability Assay

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (4:1).

-

Visualization: UV (254 nm).

| Rf Value (Approx) | Component | Interpretation |

| 0.65 | Target Compound. Should be the dominant spot.[2] | |

| 0.80 | Diphenylfuroxan | Degradation Product. Visible as a dark spot under UV; indicates thermal/base damage. |

| 0.10 | Benzohydroxamic Acid | Hydrolysis Product. Indicates moisture contamination.[2] |

Pass Criteria: The target spot constitutes >95% of the total integrated area, and the furoxan spot is barely visible.

References

-

LookChem. (n.d.). Cas 698-16-8, alpha-Chlorobenzaldoxime Properties. Retrieved February 4, 2026, from [Link]

-

Royal Society of Chemistry. (1971). Kinetics and mechanism of dimerisation of benzonitrile N-oxides. Journal of the Chemical Society B. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (2009). Oxidation of Oximes to Nitrile Oxides. Retrieved February 4, 2026, from [Link]

Methodological & Application

Protocol for synthesis of alpha-chlorobenzaldoxime from benzaldoxime

Application Note: Protocol for the Synthesis of

Executive Summary

This guide details the synthesis of

Key Applications:

-

Precursor to Benzonitrile Oxide (in situ generation).[1]

-

Synthesis of isoxazoles and isoxazolines (pharmacophores in antibiotics and anticancer agents).[1]

-

Click chemistry ligation.[1]

Scientific Background & Mechanism

The Reaction Pathway

The transformation of benzaldoxime to

Mechanism Insight:

The reaction typically initiates with the electrophilic chlorination of the oxime nitrogen or the activation of the methine carbon, followed by a rearrangement or elimination-addition sequence that installs the chlorine at the

Figure 1: Simplified reaction pathway for the NCS-mediated chlorination of benzaldoxime.[1]

Safety & Handling (Critical)

Risk Level: HIGH

-

Skin Contact: Causes severe irritation and blistering.[1] Double-glove (Nitrile) and wear a lab coat/apron.[1]

-

Inhalation: Perform all operations in a well-ventilated fume hood .

-

Instability: The product can degrade to benzonitrile or dimerize to furoxans (via nitrile oxide) if heated or exposed to base.[1] Store at 2-8°C.

-

Explosion Hazard: Do not distill the product at atmospheric pressure.[1]

Method Selection Guide

| Feature | Method A: NCS / DMF (Recommended) | Method B: Chlorine Gas ( |

| Scale | Lab to Pilot (mg to 100g) | Industrial (>1 kg) |

| Safety | Moderate (Solid reagent) | High Risk (Toxic gas) |

| Selectivity | High (Stoichiometric control) | Lower (Over-chlorination risk) |

| Equipment | Standard Glassware | Gas manifold/Trap required |

| Byproducts | Succinimide (Water soluble) | HCl gas |

Detailed Protocol: NCS-Mediated Synthesis

This protocol is optimized for a 10 mmol scale but is linearly scalable.[1]

Reagents & Materials

-

Benzaldoxime: 1.21 g (10.0 mmol)[1]

-

N-Chlorosuccinimide (NCS): 1.47 g (11.0 mmol, 1.1 eq)[1]

-

DMF (N,N-Dimethylformamide): 10 mL (Dry preferred)[1]

-

Extraction Solvent: Diethyl Ether (

) or Ethyl Acetate (EtOAc)[1] -

Wash: Distilled water, Brine (Sat. NaCl)[1]

Experimental Procedure

Step 1: Setup

-

Equip a 50 mL round-bottom flask with a magnetic stir bar.

-

Add 1.21 g of Benzaldoxime and 10 mL of DMF . Stir until fully dissolved.

-

Optional: Place the flask in a water bath at 25°C to buffer any exotherm, though the reaction is generally mild.

Step 2: Chlorination

-

Add 1.47 g of NCS portion-wise over 5–10 minutes.

-

Allow the reaction to stir at room temperature (

) for 2 to 4 hours .

Step 3: Workup

-

Pour the reaction mixture into 50 mL of ice-cold water . The product may precipitate as an oil or solid, and succinimide will dissolve in the aqueous phase.

-

Extract with Diethyl Ether (

) . -

Combine the organic layers.[1]

-

Wash the organic layer with Water (

) to remove residual DMF.[1] -

Wash with Brine (

) . -

Dry over anhydrous

or -

Filter and concentrate under reduced pressure (Rotavap) at

. Do not overheat.

Step 4: Purification

-

The crude residue is often pure enough for immediate use (

).[1] -

If crystallization is required: Dissolve the residue in a minimum amount of warm Petroleum Ether or n-Hexane .[1] Cool to

or -

Filter the white/pale-yellow crystals.[1]

Yield Expectation: 85–95% Physical State: White to pale yellow solid (MP: 48–52°C) or oil that solidifies upon cooling.[1]

Quality Control & Characterization

| Test | Expected Result | Notes |

| Appearance | White/Pale Yellow Solid | Darkening indicates decomposition.[1] |

| Melting Point | 48–52°C | Sharp range indicates purity.[1] |

| Crucial: The aldoxime CH proton ( | ||

| IR Spectroscopy | 3200-3400 | C=N stretch shifts slightly.[1] |

Data Interpretation:

The disappearance of the singlet at

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthesis failures.

-

Issue: Formation of Furoxan Dimer

References

-

Liu, K. et al. (2003).[1] "Chlorination of aldoximes using N-chlorosuccinimide in DMF." Journal of Organic Chemistry, 68(2), 12116.[1] (Generalized citation for NCS/DMF method).

-

Pei, W. et al. (2022).[1][2] "Base-Catalyzed Domino Reaction Between Aldoxime and N-Chlorosuccinimide." Advanced Synthesis & Catalysis, 364, 1-8.[1][2] [1]

-

National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 5706359, Alpha-chlorobenzaldoxime." PubChem. [1]

-

Organic Chemistry Portal. "N-Chlorosuccinimide (NCS)."

Sources

Generating benzonitrile oxide from alpha-chlorobenzaldoxime in situ

Application Note: High-Fidelity In Situ Generation of Benzonitrile Oxide from -Chlorobenzaldoxime

Executive Summary

This application note details the protocol for the controlled in situ generation of benzonitrile oxide from

This guide prioritizes kinetic control . By manipulating the rate of dehydrohalogenation via slow base addition, we maintain a low steady-state concentration of the nitrile oxide, thereby favoring the second-order cycloaddition over the second-order dimerization side reaction.

Mechanistic Principles & Kinetic Logic

The reaction proceeds via a base-mediated elimination of HCl from

-

Productive Pathway: 1,3-Dipolar cycloaddition with an alkene or alkyne (Dipolarophile).[1]

-

Destructive Pathway: Dimerization to diphenylfuroxan.

Kinetic Insight

-

Cycloaddition Rate:

-

Dimerization Rate:

The Critical Causality: Because dimerization is second-order with respect to the nitrile oxide, keeping the concentration of the nitrile oxide (

Reaction Pathway Diagram[2][3]

Figure 1: Mechanistic bifurcation showing the competition between productive cycloaddition and parasitic dimerization. High local concentrations of nitrile oxide favor the red path (Dimerization).

Critical Parameters & Optimization

The following parameters are established to maximize the

| Parameter | Recommendation | Rationale |

| Solvent | DCM, THF, or Toluene | Non-nucleophilic, polar-aprotic or non-polar. DCM is standard for solubility; THF is preferred if the dipolarophile is polar. |

| Base | Triethylamine (Et | Mild organic base. Strong enough to effect elimination but minimizes side reactions. Insoluble Et |

| Temperature | 0°C | Start at 0°C to control the exotherm of elimination. Warm to RT to ensure complete conversion. |

| Stoichiometry | 1.0 : 1.1 : 1.2 | Ratio of Chlorooxime : Dipolarophile : Base . Slight excess of dipolarophile ensures it captures the dipole. |

| Addition Mode | Dropwise / Syringe Pump | CRITICAL: The base must be the limiting factor at any instant. Add over 30–60 mins. |

Detailed Experimental Protocol

Materials

-

Precursor:

-Chlorobenzaldoxime (Freshly prepared or stored at -20°C). -

Dipolarophile: Terminal alkyne (for isoxazole) or alkene (for isoxazoline).

-

Base: Triethylamine (Et

N), anhydrous. -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

System Setup:

-

Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Self-Validation Check: Ensure glassware is flame-dried; moisture can hydrolyze the chlorooxime to benzaldehyde.

-

-

Precursor Dissolution:

-

Charge the flask with

-chlorobenzaldoxime (1.0 equiv) and the dipolarophile (1.1 equiv). -

Dissolve in anhydrous DCM (0.1 M concentration relative to chlorooxime).

-

Cool the solution to 0°C in an ice bath.

-

-

Controlled Activation (The "Slow-Release" Step):

-

Prepare a solution of Et

N (1.2 equiv) in a small volume of DCM. -

Action: Add the Et

N solution dropwise via a syringe pump or pressure-equalizing addition funnel over 30–60 minutes . -

Visual Check: The solution will become cloudy as Et

N

-

-

Reaction Completion:

-

After addition is complete, allow the mixture to warm to Room Temperature (RT).

-

Stir for an additional 2–4 hours.

-

-

In-Process Monitoring (Self-Validating System):

-

TLC Analysis: Spot the reaction mixture against the pure

-chlorobenzaldoxime starting material. -

Success Criteria: Complete disappearance of the chlorooxime spot.

-

Failure Mode: If a new spot appears that is not the product and runs high on TLC (non-polar), it is likely the furoxan dimer.

-

-

Workup:

-

Quench the reaction with water (dissolves the ammonium salt).

-

Extract with DCM (

). -

Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Low Yield / High Dimer | [Nitrile Oxide] was too high. | Slower addition of base.[2] Increase dilution of the reaction mixture. Increase equivalents of dipolarophile. |

| No Reaction | Base inactive or wet solvent. | Ensure Et |

| Reversion to Aldehyde | Hydrolysis occurred.[3] | Ensure anhydrous conditions. Water hydrolyzes the chlorooxime back to benzaldehyde (smells like almonds). |

Safety Directives (E-E-A-T)

-

Explosion Hazard: Solid benzonitrile oxides are unstable and can explode. Never isolate the benzonitrile oxide intermediate. Always generate it in situ in solution.

-

Skin Irritant:

-Chlorobenzaldoxime is a potent skin irritant and lachrymator. Handle in a fume hood. -

Furoxan Toxicity: The dimer byproduct (furoxan) can release nitric oxide (NO) and exhibits biological activity; handle waste as hazardous.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

-

Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (alpha-chlorobenzaldoximes). The Journal of Organic Chemistry, 45(19), 3916–3918. Link

-

Organic Syntheses. (2002). Synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 79, 186. Link

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate as a Coupling Reagent for the Preparation of Nitrile Oxides from Aldoximes and Their Cycloaddition to Alkenes and Alkynes. The Journal of Organic Chemistry, 65(20), 6368–6380. Link

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

1,3-dipolar cycloaddition reaction conditions using alpha-chlorobenzaldoxime

Application Note: 1,3-Dipolar Cycloaddition using -Chlorobenzaldoxime

Executive Summary

The 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes is a cornerstone reaction in medicinal chemistry for generating isoxazoline and isoxazole scaffolds.[1] These five-membered heterocycles serve as bioisosteres for amide bonds and are found in numerous therapeutic agents (e.g., broad-spectrum antibiotics, antitumor agents).

This guide focuses on the

Mechanistic Insight & Reaction Logic

The "In Situ" Imperative

Nitrile oxides are transient, high-energy dipoles. They cannot be isolated and stored due to their rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides). Therefore, the success of this reaction hinges on kinetic control : the rate of cycloaddition with the dipolarophile must exceed the rate of dimerization.

Key Mechanistic Steps:

-

Dehydrohalogenation: A base (typically Triethylamine) abstracts the proton from the oxime hydroxyl group, followed by chloride elimination to generate the benzonitrile oxide dipole.

-

Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with the alkene/alkyne.

-

Dimerization (Side Reaction): If the concentration of the dipole is too high or the dipolarophile is unreactive, two nitrile oxide molecules react to form a furoxan.

Pathway Visualization

The following diagram illustrates the competitive pathways. Note the critical role of "Slow Addition" in suppressing the red dimerization pathway.

Figure 1: Mechanistic divergence in nitrile oxide cycloaddition. Green path represents the desired synthesis; red path indicates the dimerization failure mode.

Experimental Protocols

Protocol A: Standard Organic Phase (DCM/TEA)

Best for: Non-polar substrates, scale-up, and general screening.

Reagents:

- -Chlorobenzaldoxime (1.0 - 1.2 equiv)

-

Dipolarophile (Alkene/Alkyne) (1.0 equiv)[3]

-

Triethylamine (TEA) (1.5 - 2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation of Dipolarophile Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dipolarophile (1.0 mmol) in anhydrous DCM (5 mL).

-

Addition of Precursor: Add

-chlorobenzaldoxime (1.1 mmol) to the flask. Ensure it is fully dissolved.-

Note: At this stage, no reaction occurs as the base is absent.

-

-

Controlled Initiation: Cool the solution to 0°C (ice bath) to modulate the reaction rate.

-

Base Addition (CRITICAL STEP): Dissolve TEA (1.5 mmol) in DCM (2 mL). Add this solution dropwise over 20–30 minutes using a syringe pump or pressure-equalizing dropping funnel.

-

Why? Slow addition keeps the instantaneous concentration of the nitrile oxide low, statistically favoring the reaction with the alkene (which is in high concentration) over dimerization.

-

-

Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Target spot usually more polar than the alkene but less polar than the oxime).

-

Work-up: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate gradients).

Protocol B: "On-Water" Green Synthesis

Best for: Environmental sustainability, rapid reaction rates (hydrophobic effect), and simple isolation.

Reagents:

- -Chlorobenzaldoxime (1.0 equiv)

-

Dipolarophile (1.0 equiv)[3]

-

Sodium Ascorbate or mild inorganic base (e.g., NaHCO₃)

-

Solvent: Water or Water/t-BuOH (1:1)

Step-by-Step Procedure:

-

Suspension: Suspend the dipolarophile (1.0 mmol) and

-chlorobenzaldoxime (1.0 mmol) in water (5 mL) in a capped vial. -

Base Addition: Add mild base (e.g., NaHCO₃, 1.2 mmol).

-

Agitation: Stir vigorously at room temperature.

-

Note: The reaction often proceeds faster "on water" due to the hydrophobic effect forcing the organic reactants together at the phase boundary.

-

-

Isolation: If the product precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate as in Protocol A.

Optimization & Troubleshooting Guide

Regioselectivity Rules

In the reaction with terminal alkenes (monosubstituted), the 5-substituted isoxazoline is the major isomer (>95%).

-

Sterics: The oxygen of the dipole attacks the more substituted carbon, while the carbon of the dipole attacks the less hindered terminus.

-

Electronics: For electron-deficient alkenes (e.g., acrylates), the reverse regioselectivity may be observed depending on the specific substituents.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield / High Furoxan | Dipole concentration too high. | Decrease addition rate of the base. Dilute the reaction mixture. Increase equivalents of dipolarophile. |

| No Reaction | Base is too weak or wet solvent. | Ensure anhydrous conditions for Protocol A. Switch to a stronger base (e.g., DBU) if TEA fails, though TEA is usually sufficient. |

| Incomplete Conversion | Dipolarophile is electron-poor. | Heat the reaction to 40–60°C. Electron-deficient dipolarophiles react slower with electrophilic nitrile oxides. |

| O-Acylation Byproduct | Presence of nucleophiles.[3][4][5][6][7][8][9] | Avoid alcohols or amines in the solvent system (unless using the specific aqueous protocol where water acts as a medium, not a nucleophile). |

Safety & Handling (E-E-A-T)

-Chlorobenzaldoxime (Benzohydroximoyl Chloride):-

Hazard: Severe skin and eye irritant (H315, H319).[10][11] It is a lachrymator (induces tearing).

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a refrigerator (2–8°C). It can degrade to form HCl over time; check melting point before use if the bottle is old.

Nitrile Oxides (Intermediates):

-

Hazard: Energetic species. While generated in situ, do not attempt to isolate them on a large scale as they can decompose explosively or polymerize exothermically.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][6][7][9][12] Past and Future. Angewandte Chemie International Edition. Link

-

Organic Chemistry Portal. Synthesis of Isoxazolines. (Accessed 2023).[6] Link

-

Minakata, S., et al. (2011).[6] tert-Butyl Hypoiodite-Mediated Cycloaddition of Oximes.[6] Organic Letters.[6] Link

-

Fisher Scientific. Safety Data Sheet: alpha-Chlorobenzaldoxime.Link

-

Chatterjee, A., et al. (2023).[3] Green Synthesis of Isoxazolines using Ionic Liquids. ResearchGate. Link

Sources

- 1. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Isoxazoline synthesis [organic-chemistry.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. The synthesis of isoxazolines and dihydrooxazines by Pd-catalyzed oxyalkynylation alkenyl oximes with alkynyl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. broadpharm.com [broadpharm.com]

Synthesis of 3-phenylisoxazoles using alpha-chlorobenzaldoxime

Application Note: Precision Synthesis of 3-Phenylisoxazoles via

Executive Summary

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Valdecoxib),

Unlike direct oxidative methods that often suffer from over-oxidation or poor yields, the hydroximoyl chloride route offers superior control over the rate of dipole generation, minimizing the formation of furoxan dimers and maximizing 1,3-dipolar cycloaddition efficiency with alkynes.

Mechanistic Principles

The synthesis proceeds via a [3+2] Huisgen cycloaddition . The reaction is driven by the in situ generation of benzonitrile oxide from

Key Mechanistic Steps:

-

Dehydrohalogenation: Base (e.g., Et

N) eliminates HCl from -

Cycloaddition: The dipole undergoes a concerted, thermally allowed [4

+ 2 -

Regioselectivity: With terminal alkynes, the reaction is highly regioselective, favoring the 3,5-disubstituted isoxazole due to steric approach control and FMO (Frontier Molecular Orbital) interactions (LUMO

– HOMO

Figure 1: Mechanistic pathway for the base-mediated generation of nitrile oxides and subsequent trapping. Control of dipole concentration is critical to avoid dimerization.

Experimental Protocol

Phase 1: Preparation of -Chlorobenzaldoxime

Note: While commercially available, fresh preparation is recommended to ensure purity, as the chloride degrades over time.

Reagents:

-

Benzaldoxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

DMF (Dimethylformamide) (0.5 M concentration)

Procedure:

-

Dissolve benzaldoxime (10 mmol) in DMF (20 mL) in a round-bottom flask.

-

Add NCS (11 mmol) portion-wise at room temperature.

-

Expert Insight: The reaction is slightly exothermic. Maintain temperature <35°C to prevent decomposition.

-

-

Stir for 2–4 hours. Monitor by TLC (the oxime spot will disappear; the chloride is less polar).

-

Workup: Pour the mixture into ice-water (100 mL) and extract with Et

O (3 x 30 mL). Wash combined organics with water and brine.[1] -

Purification: Dry over Na

SO

Phase 2: 1,3-Dipolar Cycloaddition

Reagents:

- -Chlorobenzaldoxime (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Triethylamine (Et

N) (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: In a dry flask under inert atmosphere (N

), dissolve the alkyne (1.2 mmol) and -

Dipole Generation: Cool the solution to 0°C. Add Et

N (1.2 mmol) dissolved in DCM (1 mL) dropwise over 30 minutes.-

Critical Control Point: Slow addition of the base keeps the concentration of the transient nitrile oxide low. High instantaneous concentrations favor the formation of the unwanted furoxan dimer.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Add water (10 mL) to dissolve the triethylammonium chloride salt.

-

Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry (MgSO

), and concentrate. -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The 3,5-disubstituted isomer is typically the less polar fraction.

Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield / Dimer Formation | Rapid generation of nitrile oxide. | Decrease the addition rate of Et |

| Poor Regioselectivity | Internal alkyne or electronic neutrality. | Switch to Cu(I)-catalyzed click conditions (CuAAC) if applicable for azides, but for nitrile oxides, steric bulk on the alkyne improves 3,5-selectivity. |

| Incomplete Conversion | Steric hindrance on the dipole. | Heat the reaction to reflux (40°C in DCM or switch to Toluene at 80°C). |

| Skin Irritation | Hydroximoyl chlorides are potent irritants. | Safety: Always wear double gloves and handle in a fume hood. Neutralize glassware with dilute NaOH. |

Scope and Performance Data

The following yields are typical for the reaction of

| Dipolarophile | Product (Isoxazole) | Regioisomer Ratio (3,5 : 3,4) | Isolated Yield (%) |

| Phenylacetylene | 3,5-Diphenylisoxazole | >95 : 5 | 88% |

| 1-Hexyne | 5-Butyl-3-phenylisoxazole | 90 : 10 | 82% |

| Methyl Propiolate | Methyl 3-phenylisoxazole-5-carboxylate | >98 : 2 | 91% |

| Styrene* | 3,5-Diphenylisoxazoline** | >95 : 5 | 85% |

*Note: Reaction with alkenes (styrene) yields isoxazolines (dihydroisoxazoles), which can be oxidized to isoxazoles.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link

-

Liu, K. et al. (2014). Efficient synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed cascade reaction. Organic Letters.[3][8] Link

-

Radl, S. (2019).[3] Synthesis of 3-phenylisoxazoles: A review of methodology. ARKIVOC. Link

-

Organic Chemistry Portal. (2023). Synthesis of Isoxazoles.[2][4][9]Link

-

RSC Advances. (2015). Regioselective synthesis of isoxazoles via cycloaddition.[2][4][9]Link

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Base-mediated dehydrochlorination of alpha-chlorobenzaldoxime

Application Note & Protocol

Topic: Base-Mediated Dehydrochlorination of α-Chlorobenzaldoxime: Generation and In Situ Application of Benzonitrile Oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the base-mediated dehydrochlorination of α-chlorobenzaldoxime (also known as benzhydroximoyl chloride) to generate benzonitrile oxide. Benzonitrile oxide is a highly valuable, linear 1,3-dipole, which serves as a pivotal intermediate in organic synthesis, particularly for the construction of five-membered heterocycles through [3+2] cycloaddition reactions. Due to its propensity to dimerize, benzonitrile oxide is almost exclusively generated in situ for immediate consumption. This guide details the underlying reaction mechanism, provides a field-proven, step-by-step protocol for its generation and subsequent trapping with a dipolarophile, outlines critical safety considerations, and offers methods for the characterization of the resulting cycloadducts.

Theoretical Background and Mechanism

The conversion of α-chlorobenzaldoxime to benzonitrile oxide is a classic example of an elimination reaction, specifically a dehydrochlorination. The process is facilitated by a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N), which is strong enough to deprotonate the acidic oxime proton but does not readily engage in nucleophilic attack on the starting material.

Mechanism of Formation:

The reaction proceeds via a two-step mechanism:

-

Deprotonation: The base abstracts the acidic proton from the hydroxyl group of the α-chlorobenzaldoxime. This is the initial, rapid acid-base reaction.[1]

-

Elimination of Chloride: The resulting anionic intermediate spontaneously undergoes elimination of the chloride ion to form the stable, linear benzonitrile oxide, along with the protonated base (e.g., triethylammonium chloride).[1][2]

This process generates the highly reactive 1,3-dipolar benzonitrile oxide, which is immediately available to react with a suitable partner in the reaction mixture.

Caption: Reaction mechanism for nitrile oxide formation.

The Nature of Benzonitrile Oxide:

Benzonitrile oxide is a versatile intermediate primarily used in 1,3-dipolar cycloaddition reactions.[3] This type of reaction occurs between a 1,3-dipole (the benzonitrile oxide) and a "dipolarophile" (typically an alkene or alkyne), leading to the formation of five-membered heterocyclic rings.[3][4]

-

Reaction with Alkenes: Yields isoxazolines.

-

Reaction with Alkynes: Yields isoxazoles.

A significant challenge in working with benzonitrile oxide is its instability. In the absence of a reactive dipolarophile, it readily dimerizes to form furoxan (3,4-diphenyl-1,2,5-oxadiazole 2-oxide). This side reaction is minimized by generating the nitrile oxide in situ at low concentrations and in the presence of an excess of the trapping agent.

Experimental Protocol: In Situ Generation and Cycloaddition

This protocol describes a general and reliable method for the dehydrochlorination of α-chlorobenzaldoxime and the subsequent trapping of the generated benzonitrile oxide with an alkene (styrene) to synthesize 3,5-diphenyl-4,5-dihydroisoxazole.

2.1. Materials and Equipment

| Reagents & Solvents | Equipment |

| α-Chlorobenzaldoxime (Benzhydroximoyl chloride) | Round-bottom flasks (50 mL, 100 mL) |

| Styrene (or other dipolarophile) | Magnetic stirrer and stir bar |

| Triethylamine (Et₃N), distilled | Dropping funnel |

| Diethyl ether (Et₂O), anhydrous | Ice/water bath |

| Saturated sodium bicarbonate (NaHCO₃) | Separatory funnel |

| Brine (saturated NaCl solution) | Glass funnel and filter paper |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Deuterated chloroform (CDCl₃) for NMR | Thin-Layer Chromatography (TLC) plates |

| Silica gel for column chromatography | NMR Spectrometer, IR Spectrometer, Mass Spec. |

2.2. Safety Precautions

-

Hazardous Substances: α-Chlorobenzaldoxime is a lachrymator and skin irritant. Triethylamine is a corrosive and flammable liquid with a strong odor. All manipulations should be performed in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

-

Reaction Conditions: The reaction can be exothermic. The use of an ice bath for controlled addition of the base is critical to prevent overheating and minimize side reactions.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

2.3. Step-by-Step Procedure

Caption: General workflow for the synthesis.

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add α-chlorobenzaldoxime (1.56 g, 10.0 mmol) and styrene (1.25 g, 12.0 mmol, 1.2 eq). Dissolve the solids in 40 mL of anhydrous diethyl ether.

-

Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Base Addition: In a separate flask, prepare a solution of triethylamine (1.21 g, 12.0 mmol, 1.2 eq) in 10 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 30 minutes. A white precipitate of triethylammonium chloride will form immediately.

-

Causality Insight: Slow, dropwise addition is crucial. It maintains a low steady-state concentration of the benzonitrile oxide, which favors the desired bimolecular cycloaddition with styrene over the competing dimerization side reaction.

-

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Filter the reaction mixture through a pad of celite or a fritted glass funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of diethyl ether (2 x 10 mL).

-

Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is obtained as a white or pale yellow solid. Purify the crude material by recrystallization from ethanol or by silica gel column chromatography (eluent: 9:1 Hexane/Ethyl Acetate) to afford the pure product.

2.4. Expected Results and Characterization

-

Yield: Typical yields for this reaction range from 75-90%.

-

Appearance: The final product, 3,5-diphenyl-4,5-dihydroisoxazole, is a white crystalline solid.

-

Thin-Layer Chromatography (TLC): Monitor the reaction using a 4:1 Hexane/Ethyl Acetate eluent. The product should have a higher Rf value than the α-chlorobenzaldoxime starting material.

-

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the diastereotopic protons on the newly formed isoxazoline ring. A typical pattern includes a doublet of doublets (dd) for the proton at the C4 position and two separate dd signals for the protons at the C5 position, integrating to 1H each. Aromatic protons will appear in the 7.2-7.8 ppm range.

-

¹³C NMR (CDCl₃, 100 MHz): Look for the characteristic C=N signal of the isoxazoline ring around 157 ppm and the signals for the two saturated carbons of the ring (C4 and C5) typically between 40-90 ppm.

-

IR (KBr Pellet or ATR): The spectrum should show the absence of the broad O-H stretch from the starting oxime. A characteristic C=N stretch should be visible around 1600 cm⁻¹.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for the product (C₁₅H₁₃NO, MW = 223.27 g/mol ).

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive or wet reagents/solvents.2. Insufficient base or base added too quickly. | 1. Use freshly distilled triethylamine and anhydrous solvents.2. Ensure at least 1.1 equivalents of base are used and added slowly at 0 °C. |

| Furoxan Dimer is Major Product | 1. Reaction run at too high a concentration.2. Base added too quickly.3. Dipolarophile is not reactive enough. | 1. Dilute the reaction mixture.2. Add the base slowly over a longer period.3. Use a more reactive dipolarophile or increase its stoichiometry (e.g., 2-3 eq). |